molecular formula C11H12NO4P B14694196 1-Oxo-1-(para-nitrophenoxy)-3-methyl-3-phospholene CAS No. 25156-79-0

1-Oxo-1-(para-nitrophenoxy)-3-methyl-3-phospholene

Cat. No.: B14694196
CAS No.: 25156-79-0
M. Wt: 253.19 g/mol
InChI Key: VQKYYPZWUJHVGU-UHFFFAOYSA-N
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Description

1-Oxo-1-(para-nitrophenoxy)-3-methyl-3-phospholene is a chemical compound known for its unique structure and properties. It belongs to the class of phospholene oxides, which are characterized by a five-membered ring containing phosphorus. The para-nitrophenoxy group attached to the phospholene ring imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-1-(para-nitrophenoxy)-3-methyl-3-phospholene typically involves the reaction of 3-methyl-3-phospholene oxide with para-nitrophenol in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-1-(para-nitrophenoxy)-3-methyl-3-phospholene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The para-nitrophenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of phospholene oxides with higher oxidation states.

    Reduction: Conversion to 1-Oxo-1-(para-aminophenoxy)-3-methyl-3-phospholene.

    Substitution: Various substituted phospholene derivatives depending on the reagents used.

Scientific Research Applications

1-Oxo-1-(para-nitrophenoxy)-3-methyl-3-phospholene finds applications in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Oxo-1-(para-nitrophenoxy)-3-methyl-3-phospholene involves its interaction with specific molecular targets and pathways. The para-nitrophenoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The phospholene ring structure allows for unique binding and activity profiles, making it a valuable compound in research and industrial applications.

Comparison with Similar Compounds

  • 1-Oxo-1-(para-aminophenoxy)-3-methyl-3-phospholene
  • 1-Oxo-1-(para-chlorophenoxy)-3-methyl-3-phospholene
  • 1-Oxo-1-(para-methoxyphenoxy)-3-methyl-3-phospholene

Comparison: 1-Oxo-1-(para-nitrophenoxy)-3-methyl-3-phospholene stands out due to its unique para-nitrophenoxy group, which imparts distinct chemical reactivity and properties

Properties

CAS No.

25156-79-0

Molecular Formula

C11H12NO4P

Molecular Weight

253.19 g/mol

IUPAC Name

3-methyl-1-(4-nitrophenoxy)-2,5-dihydro-1λ5-phosphole 1-oxide

InChI

InChI=1S/C11H12NO4P/c1-9-6-7-17(15,8-9)16-11-4-2-10(3-5-11)12(13)14/h2-6H,7-8H2,1H3

InChI Key

VQKYYPZWUJHVGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CCP(=O)(C1)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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